Vaneprim

Description

Current Understanding of Vaneprim's Research Context

The research context of this compound is centered on its role as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular proliferation. By inhibiting bacterial DHFR, this compound, through its active form Trimethoprim, disrupts these essential biosynthetic pathways, leading to a bacteriostatic effect.

The selectivity of DHFR inhibitors for the bacterial enzyme over the mammalian counterpart is a key aspect of their therapeutic potential. While specific binding affinity data for this compound is not extensively available in public literature, its parent compound, Trimethoprim, is known to exhibit a significantly higher affinity for bacterial DHFR than for human DHFR. This selectivity is attributed to structural differences in the active sites of the respective enzymes. For instance, key residues such as GLU30, PHE34, ILE60, and VAL115 have been identified as core to the binding of Trimethoprim in human DHFR, and variations in these and surrounding residues in bacterial DHFR are exploited for selective inhibition. nih.gov

The antibacterial spectrum of this compound is expected to be similar to that of Trimethoprim, which is broad and includes many common Gram-positive and Gram-negative bacteria. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains are not well-documented in publicly accessible research. The general antibacterial activity of Trimethoprim provides an indication of the expected spectrum for this compound.

Table 2: Expected Antibacterial Spectrum of this compound (based on Trimethoprim activity)

| Bacterial Species | Gram Stain | Expected Activity |

|---|---|---|

| Staphylococcus aureus | Positive | Susceptible |

| Streptococcus pneumoniae | Positive | Susceptible |

| Escherichia coli | Negative | Susceptible |

| Haemophilus influenzae | Negative | Susceptible |

| Klebsiella pneumoniae | Negative | Susceptible |

| Pseudomonas aeruginosa | Negative | Resistant |

Historical Trajectories of this compound's Investigation

The development of this compound was undertaken by the French animal health company, Virbac SA. The company, founded in 1968, has a history of developing a range of veterinary products, including antibiotics and vaccines. This compound emerged from research programs aimed at discovering new antibacterial agents.

The investigation of this compound progressed to Phase I clinical trials, a stage focused on assessing the compound's basic properties in humans. However, the development of this compound was subsequently discontinued. The specific timeline of its development, from initial synthesis to the cessation of clinical trials, and the explicit reasons for its discontinuation are not detailed in the available scientific literature. The discontinuation of investigational drugs at this early stage is not uncommon in the pharmaceutical industry and can be due to a variety of factors.

Methodological Approaches in this compound Research

The scientific investigation of a compound like this compound typically involves a combination of chemical synthesis, in vitro and in vivo evaluations, and computational modeling.

Chemical Synthesis: The synthesis of this compound, as a diaminopyrimidine derivative, would likely involve multi-step organic synthesis reactions. While a specific, detailed reaction scheme for the industrial synthesis of this compound is not publicly available, the synthesis of similar compounds often involves the condensation of a guanidine (B92328) derivative with a β-keto nitrile, followed by further modifications to introduce the desired side chains. The synthesis of Trimethoprim, its parent drug, is well-established and would serve as a foundational reference for the synthesis of its prodrugs.

In Vitro Studies: Initial evaluation of this compound's antibacterial potential would have been conducted through a series of in vitro assays. These would include the determination of Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant bacteria to establish its spectrum of activity. Other in vitro studies would likely have been performed to assess its metabolic conversion to Trimethoprim and to evaluate its interaction with the target enzyme, DHFR.

Computational Modeling: Modern drug discovery often employs computational methods to predict the interaction of a drug candidate with its biological target. In the case of this compound, molecular docking studies would have been a valuable tool to model the binding of its active form, Trimethoprim, to the active site of bacterial DHFR. mdpi.com These computational models help in understanding the structural basis of inhibition and can guide the design of more potent and selective inhibitors. Such studies typically involve preparing the three-dimensional structures of the ligand and the protein target and then using algorithms to predict the most likely binding pose and estimate the binding affinity.

Structure

3D Structure

Properties

CAS No. |

81523-49-1 |

|---|---|

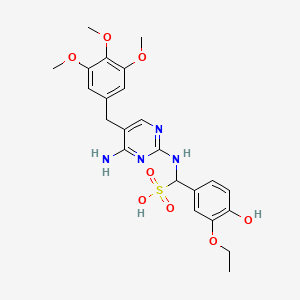

Molecular Formula |

C23H28N4O8S |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

[[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]amino]-(3-ethoxy-4-hydroxyphenyl)methanesulfonic acid |

InChI |

InChI=1S/C23H28N4O8S/c1-5-35-17-11-14(6-7-16(17)28)22(36(29,30)31)27-23-25-12-15(21(24)26-23)8-13-9-18(32-2)20(34-4)19(10-13)33-3/h6-7,9-12,22,28H,5,8H2,1-4H3,(H,29,30,31)(H3,24,25,26,27) |

InChI Key |

HCHKZQYFQOONNE-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)C(NC2=NC=C(C(=N2)N)CC3=CC(=C(C(=C3)OC)OC)OC)S(=O)(=O)O)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(NC2=NC=C(C(=N2)N)CC3=CC(=C(C(=C3)OC)OC)OC)S(=O)(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Vaneprim

Established Synthetic Pathways for Vaneprim

The core structure of this compound, characterized by a 2,4-diaminopyrimidine (B92962) moiety substituted with a 3,4,5-trimethoxybenzyl group and an α-(3-ethoxy-4-hydroxyphenyl)methanesulfonic acid side chain, suggests a multi-step synthetic approach. medkoo.comnih.gov While specific detailed synthetic routes for this compound are not widely disclosed in publicly accessible literature, general strategies for assembling such complex molecules can be inferred from its structural features.

A plausible synthetic strategy would likely involve the independent synthesis of the key building blocks followed by their judicious coupling. The pyrimidine (B1678525) core, for instance, could be constructed via cyclocondensation reactions. Precursors such as guanidine (B92328) or thiourea (B124793) derivatives reacting with appropriately substituted β-keto esters or similar synthons are common methods for forming the pyrimidine ring. The introduction of the 3,4,5-trimethoxybenzyl group could occur through alkylation of a suitably functionalized pyrimidine intermediate.

The α-(3-ethoxy-4-hydroxyphenyl)methanesulfonic acid portion represents another significant fragment. Its synthesis would likely involve the preparation of the substituted phenyl ring, followed by the introduction of the α-carbon bearing the sulfonic acid group. The final assembly of this compound would then involve the formation of the crucial C-N bond connecting the pyrimidine nitrogen to the α-carbon of the sulfonate moiety, potentially through a nucleophilic substitution or condensation reaction. The formation of the sulfonamide linkage is a critical step, often achieved through reaction of a sulfonyl halide with an amine. Given the presence of a chiral center at the alpha position, the synthesis might involve resolution of a racemic mixture or asymmetric synthesis to obtain specific enantiomers, such as the (S)-isomer. nih.gov

Advanced Methodologies for this compound Analog Synthesis

Advanced synthetic methodologies enable the creation of this compound analogs, crucial for structure-activity relationship (SAR) studies and exploring new chemical space. These strategies often leverage modern synthetic techniques to achieve high selectivity and efficiency.

Combinatorial and Parallel Synthesis: To rapidly generate libraries of this compound derivatives, combinatorial or parallel synthesis approaches can be employed. This involves synthesizing multiple analogs simultaneously by varying substituents on the pyrimidine ring, the trimethoxybenzyl moiety, or the phenylmethanesulfonic acid portion.

Chiral Synthesis: Given that this compound exists as enantiomers, advanced chiral synthesis techniques, such as asymmetric catalysis (e.g., using chiral ligands or organocatalysts) or enzymatic resolutions, would be paramount to selectively produce specific stereoisomers, like the (S)-Vaneprim, which often exhibit distinct biological activities. nih.gov

Click Chemistry: While not directly forming the core this compound structure, click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) could be utilized for late-stage functionalization or conjugation of this compound or its precursors with other molecular entities, such as probes or targeting ligands.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of reaction control, safety, and scalability, particularly for multi-step syntheses. Implementing flow chemistry for key steps in this compound synthesis could lead to improved yields and purity.

C-H Activation: Direct C-H activation strategies could provide more atom-economical routes for introducing substituents onto the aromatic rings of this compound, bypassing the need for pre-functionalized starting materials.

Optimization of this compound Manufacturing Processes for Research Applications

Optimization of manufacturing processes for this compound, particularly for research applications, focuses on maximizing purity, yield, and reproducibility while minimizing costs and environmental impact. This is distinct from large-scale pharmaceutical production and emphasizes flexibility and quality for laboratory and preclinical studies.

Key areas of optimization include:

Reaction Condition Tuning: Precise control over reaction parameters such as temperature, pressure, solvent systems, catalyst loading, and reaction time is critical. High-throughput experimentation (HTE) and design of experiments (DoE) methodologies can systematically explore the reaction landscape to identify optimal conditions that maximize yield and minimize impurities.

Catalyst and Reagent Selection: Employing highly efficient and selective catalysts, along with greener reagents, can significantly improve process efficiency and reduce waste. For example, transition metal catalysts for coupling reactions or organocatalysts for stereoselective steps.

Purification Strategies: Developing robust and scalable purification methods is essential for achieving research-grade purity (>98% purity is often desired). medkoo.com Techniques such as recrystallization, column chromatography (e.g., flash chromatography, preparative HPLC), and countercurrent chromatography are commonly employed. Optimization involves selecting appropriate stationary and mobile phases, as well as elution gradients.

Process Analytical Technology (PAT): Integrating PAT tools, such as in-line or at-line spectroscopy (e.g., FTIR, Raman, UV-Vis), can provide real-time monitoring of reaction progress and impurity formation, allowing for immediate adjustments and ensuring consistent product quality.

Waste Reduction and Solvent Recycling: Implementing strategies for minimizing solvent usage, using greener solvents, and developing efficient solvent recycling protocols contribute to a more sustainable and cost-effective manufacturing process.

Formulation Development for Preclinical Investigation of this compound

Formulation development for this compound in preclinical investigation aims to ensure the compound's stability, solubility, and suitability for various research studies, without focusing on human dosage or administration.

The choice of delivery system for this compound in preclinical research depends on the intended experimental design and the compound's physicochemical properties, particularly its solubility and stability.

Aqueous Solutions: For compounds with sufficient aqueous solubility, simple solutions in buffered saline or water are preferred due to ease of preparation and administration. pH adjustment and the use of cosolvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol) may be necessary to enhance solubility.

Organic Solutions: For highly lipophilic compounds, solutions in non-aqueous solvents like DMSO or DMF are often used, especially for in vitro assays or when small volumes are required. However, the concentration of these solvents must be carefully controlled due to potential cellular toxicity.

Suspensions: If this compound exhibits poor solubility in both aqueous and common organic solvents, it can be formulated as a suspension using suspending agents (e.g., methylcellulose, carboxymethylcellulose) to ensure uniform dispersion.

Lipid-Based Formulations: For compounds with low aqueous solubility and good lipophilicity, lipid-based systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SMEDDS) can improve dispersion and potential absorption in in vivo models.

Nanoparticle Formulations: Encapsulating this compound within polymeric nanoparticles, lipid nanoparticles, or solid lipid nanoparticles can enhance solubility, control release, and potentially improve cellular uptake in specific research contexts.

Lyophilization (freeze-drying) is a widely used technique to enhance the long-term stability of chemical compounds, including this compound, by removing water and creating a porous solid matrix. hodoodo.com This process minimizes degradation pathways that are dependent on water, such as hydrolysis and oxidation.

Lyophilization Process: this compound is typically dissolved in an aqueous solution, often containing cryoprotectants and bulking agents. The solution is then frozen, and water is removed by sublimation under vacuum, followed by secondary drying to remove residual moisture.

Excipients for Lyophilization:

Cryoprotectants: Sugars like sucrose, trehalose, or mannitol (B672) are commonly added to protect the compound during the freezing and drying stages by forming an amorphous matrix that stabilizes the active ingredient.

Bulking Agents: Mannitol, glycine, or dextrans are used to provide structural integrity to the lyophilized cake, ensuring easier handling and reconstitution.

Buffering Agents: Phosphate or citrate (B86180) buffers are often included to maintain an optimal pH during the lyophilization process and storage, which is crucial for pH-sensitive compounds.

Other Stabilization Techniques: Beyond lyophilization, other methods are employed to ensure the stability of this compound materials:

pH Optimization: Maintaining the compound within a stable pH range in solution can prevent degradation.

Antioxidants: For compounds susceptible to oxidation, antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or alpha-tocopherol (B171835) can be incorporated into formulations or storage conditions.

Light Protection: Storing this compound in amber vials or light-protective packaging can prevent photodegradation.

Controlled Atmosphere Storage: Storing the compound under inert gas (e.g., nitrogen or argon) or in desiccated environments can protect against oxidation and hydrolysis.

Temperature Control: Storage at low temperatures (e.g., -20°C or -80°C) significantly slows down degradation kinetics, especially for long-term storage of research materials.

Preclinical Drug Discovery and Mechanistic Pharmacology of Vaneprim

Identification and Validation of Biological Targets for Vaneprim

Target identification is a fundamental step in drug discovery, involving the recognition of molecular or genetic factors that contribute to a particular disease nih.gov. For this compound, computational studies have predicted its activity against c-src tyrosine kinase. Cellular Src tyrosine kinase (c-src) is a therapeutically significant target due to its involvement in a diverse array of pathologies, including various malignancies, neurodegenerative conditions, and certain viral infections.

High-Throughput Screening in the Discovery of this compound-Related Compounds

High-throughput screening (HTS) is a pivotal drug discovery process that enables the automated testing of a vast number of chemical or biological compounds against a specific biological target. This technology significantly accelerates target analysis by rapidly screening large-scale compound libraries in a cost-effective manner to identify initial "hits" or "leads".

In the context of this compound's discovery, computational methods, specifically quantitative structure-activity relationship (QSAR) models and molecular docking, played a crucial role in its identification. These in silico methodologies offer a more rapid and cost-effective approach compared to traditional wet lab experiments for evaluating a large number of compounds. This compound (ZINC000003604326) was identified through virtual screening, where QSAR models were applied to over 100,000 chemical compounds from databases like ZINC, with molecular docking further assessing and confirming the predicted activity against c-src tyrosine kinase.

Lead Identification and Optimization in this compound Research

Strategies for Modulating this compound's Potency and Selectivity

Lead optimization aims to refine the properties of lead compounds, maintaining their favorable characteristics while addressing any deficiencies in their structure. This involves systematically altering the chemical structures of lead compounds to improve their target specificity and selectivity. Strategies for modulating a compound's potency and selectivity often include the systematic alteration or removal of specific portions of the molecule to identify regions essential for the desired activity. A key concept in this process is the pharmacophore, which refers to the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By understanding the pharmacophore, medicinal chemists can design compounds that selectively bind to and modulate the target, ideally separating the binding pharmacophore from the activity pharmacophore to create antagonists if desired.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, establishing the relationship between the chemical structure of a molecule and its biological activity. This analysis enables the identification of specific chemical groups responsible for eliciting a target biological effect, thereby guiding modifications to alter the compound's effect or potency.

For this compound, QSAR methodologies were integral to its initial identification and provide a framework for future SAR studies on its derivatives. QSAR builds mathematical relationships between chemical structure and biological activity, allowing for the prediction of various biological activities from molecular structure. The computational prediction of this compound's activity against c-src tyrosine kinase, supported by molecular docking data, provides a strong basis for further synthetic efforts and SAR exploration. By systematically synthesizing and evaluating derivatives of this compound, researchers can gain insights into how structural changes influence its potency, selectivity, and interaction with c-src tyrosine kinase, refining its profile as a potential therapeutic agent.

In Vitro Pharmacological Characterization of this compound

In vitro pharmacological characterization involves conducting laboratory-based experiments to assess a drug's action on the body nih.gov. This stage is critical for evaluating the efficacy of a compound and understanding its mechanism of action before it is tested in living organisms nih.gov.

Cellular and Sub-cellular Assays for this compound Activity

Cellular and sub-cellular assays are indispensable tools in the in vitro characterization of drug candidates like this compound. These assays are designed to quantify biological activity, elucidate biochemical mechanisms, and identify any potential off-target interactions. Unlike traditional biochemical assays, cell-based assays offer a more physiologically relevant environment, allowing for the simultaneous assessment of various compound characteristics within a living cellular context.

A range of assays can be employed to characterize this compound's activity:

Target-Proximal Readouts: These include assays to measure target stability (e.g., via reporter gene fusions or immunoassays), target interactors (using split reporter systems), and target activity (through immunoassays or enzymatic assays if the target is an enzyme). For this compound, given its predicted activity against c-src tyrosine kinase, assays measuring kinase activity or its downstream phosphorylation events would be highly relevant.

Second Messenger Modulation: Assays can measure changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium, which are often modulated by receptor activation or inhibition.

Functional/Phenotypic Readouts: These assays assess broader cellular processes affected by the compound, such as cell cycle progression (via cytometry), cell proliferation (using metabolic or imaging readouts), cellular differentiation, cellular trafficking, and changes in cell morphology.

High-Content Analysis (HCA) Assays: Advanced HCA assays can provide detailed phenotypic readouts at both population and single-cell levels. These assays, often utilizing fluorescent dyes to label key cellular structures like the nucleus, mitochondria, cytoskeleton, and endoplasmic reticulum, enable the identification of subtle phenotypic changes and the monitoring of impacts on specific organelles, thereby revealing downstream subcellular targets.

By systematically applying these cellular and sub-cellular assays, a comprehensive pharmacological profile of this compound can be established, detailing its potency, selectivity, and the specific cellular pathways it modulates.

Biochemical Investigations of this compound's Molecular Interactions

While comprehensive experimental biochemical investigations specifically detailing this compound's antibacterial mechanism were not found, a computational study utilizing molecular docking has explored its potential interactions with c-src tyrosine kinase dovepress.comnih.gov. This study, part of a virtual screening exercise aimed at identifying new inhibitors for c-src tyrosine kinase, included this compound among over 100,000 compounds from the ZINC database dovepress.comnih.gov.

Molecular docking simulations predict the binding affinity and orientation of a ligand (like this compound) within the binding site of a target protein. In this computational analysis, this compound showed a predicted binding energy (docking score) when interacting with the human c-src protein (PDB ID: 2src) dovepress.comnih.gov. This suggests a theoretical capacity for this compound to interact with this enzyme, although its experimental activity on c-src was not explicitly confirmed as "active" in the context of this virtual screening dovepress.comnih.gov.

The docking score indicates the strength of the predicted interaction, with more negative values typically suggesting stronger binding. For this compound, the predicted binding energy was -11.01 (0.79) dovepress.comnih.gov. This computational finding highlights a potential, albeit unverified, molecular interaction beyond its primary classification as an antibacterial agent.

Table 1: Predicted Molecular Docking Interaction of this compound with c-src Tyrosine Kinase

| Compound | Target | Docking Score (kcal/mol) |

| This compound | c-src Tyrosine Kinase | -11.01 (0.79) |

Note: Data derived from computational molecular docking simulations dovepress.comnih.gov.

In Vivo Preclinical Model Applications in this compound Research

In preclinical drug discovery, in vivo models are indispensable tools for evaluating the efficacy, pharmacokinetics, and safety of drug candidates before human trials. For antibacterial agents like this compound, these models are critical for assessing their ability to combat infections within a living system. Animal infection models play a crucial role in defining pharmacokinetic/pharmacodynamic (PK/PD) drivers and target magnitudes, which are essential for designing dosing regimens and forecasting success against target pathogens.

Selection and Characterization of Relevant Biological Models

The selection and characterization of relevant biological models are paramount for successful preclinical research. Models are chosen based on their ability to accurately mimic human disease conditions and responses. For infectious diseases, this often involves selecting animal species susceptible to the target pathogen and developing infection models that replicate key aspects of human disease pathology dovepress.comnih.gov. Common models include rodents (e.g., mice) and non-human primates (NHPs) dovepress.comnih.gov.

Mouse models are widely used due to their genetic manipulability, cost-effectiveness, and ease of handling, allowing for studies on bacterial loads in organs, host response biomarkers, and histopathological analysis dovepress.com. Non-human primate models, such as cynomolgus macaques, offer closer physiological and immunological parallels to humans, making them valuable for studying complex infections and evaluating vaccine or therapeutic efficacy, especially for human-specific pathogens nih.gov. However, the specific selection and characterization of biological models explicitly used for this compound research were not detailed in the available information.

Evaluation of this compound Efficacy in Non-Human Systems

The evaluation of drug efficacy in non-human systems typically involves administering the compound to infected animal models and monitoring various endpoints to determine its therapeutic effect. For antibacterial agents, common efficacy endpoints include:

Survival rates: Assessing whether the treatment improves the survival of infected animals dovepress.com.

Bacterial load reduction: Quantifying the decrease in bacterial counts in target organs or tissues (e.g., colony-forming units (CFU) or quantitative polymerase chain reaction (qPCR)) dovepress.com.

Clinical symptom amelioration: Observing the reduction or resolution of disease-related clinical signs dovepress.com.

Host response modulation: Analyzing biomarkers of inflammation and immune response dovepress.com.

Histopathological analysis: Examining tissue samples for signs of infection resolution or damage dovepress.com.

While these are standard practices in preclinical antimicrobial development, specific detailed research findings or data tables demonstrating the evaluation of this compound's efficacy in any non-human in vivo system were not available in the provided search results.

Molecular Interactions and Mechanistic Insights of Vaneprim

Elucidation of Vaneprim's Antibacterial Mechanisms

This compound is recognized as an antibacterial agent medkoo.comhodoodo.commedkoo.comhodoodo.com. However, specific, detailed research findings on the precise molecular recognition, binding events, and downstream cellular pathways affected by this compound in its antibacterial action are not extensively documented in the readily available scientific literature. While general mechanisms of antibacterial drugs often involve targets such as cell wall biosynthesis, protein synthesis, membrane disruption, or nucleic acid synthesis lumenlearning.com, the specific target(s) and mode of action for this compound remain to be thoroughly elucidated and published.

Molecular recognition involves the specific non-covalent interactions between molecules, playing a critical role in biological systems, including drug-target binding mdpi.comwikipedia.orgunisa.it. For this compound, detailed studies specifically identifying its molecular recognition elements and precise binding sites within bacterial components are limited in the publicly accessible research. The exact nature of its interaction with bacterial macromolecules, such as proteins or nucleic acids, that leads to its antibacterial effect has not been comprehensively described.

The downstream cellular pathways affected by an antibacterial agent typically involve a cascade of events initiated by the primary drug-target interaction, leading to bacterial growth inhibition or cell death nih.gov. For this compound, specific research detailing the subsequent cellular responses, metabolic perturbations, or changes in gene expression within bacteria following exposure are not widely reported. Further investigation is needed to map the complete array of cellular processes disrupted by this compound, which would provide a more complete picture of its antibacterial efficacy.

Exploration of Polypharmacology and Off-Target Engagements of this compound

Polypharmacology refers to the ability of a single drug to interact with multiple molecular targets, which can lead to both desired therapeutic effects and unintended off-target engagements wiley.com. Understanding the polypharmacological profile of this compound is important for assessing its selectivity and potential broader biological impact.

In the context of kinase systems, this compound has been included in computational screening efforts. A study utilizing QSAR global models and molecular docking for developing new inhibitors of c-src tyrosine kinase listed this compound (identified as ZINC000003604326) preprints.orgnih.gov. While molecular docking predicted a binding score of -11.01, indicating a theoretical potential for interaction, experimental validation in the same study indicated that this compound was not active as a c-src tyrosine kinase inhibitor preprints.orgnih.gov. This suggests that despite a favorable docking score, this compound did not exhibit significant inhibitory activity against c-src kinase under the tested conditions.

Table 1: this compound's Screening Results against c-Src Tyrosine Kinase preprints.orgnih.gov

| Compound Name | ZINC ID | Active on c-Src (Experimental) | Docking Score (kcal/mol) |

| This compound | ZINC000003604326 | No | -11.01 |

Computational Chemistry and in Silico Approaches for Vaneprim Research

Quantum Mechanical and Molecular Mechanics Studies of Vaneprim

Quantum Mechanical (QM) methods provide a detailed understanding of electronic structures, energies, and properties of molecules by solving the Schrödinger equation idosr.orgenergy.govuwaterloo.castanford.edu. These methods, including Density Functional Theory (DFT), are essential for accurately describing chemical bonds, reaction mechanisms, and spectroscopic properties idosr.org. While QM calculations offer high accuracy, their computational cost can be significant for large molecular systems compchems.comarxiv.org.

Molecular Mechanics (MM) methods, on the other hand, employ classical physics to simulate molecular behavior, treating atoms as classical objects held together by bonds compchems.comwustl.edu. MM approaches utilize force fields to calculate the potential energy of a molecular system based on nuclear coordinates, enabling the study of larger systems and longer timescales than QM methods compchems.comwustl.educecam.orgcopernicus.org. MM is often used for geometry optimization and as a starting point for Molecular Dynamics (MD) simulations, which track the time evolution of a system compchems.comwustl.educopernicus.org.

While general applications of QM and MM in drug development are well-established for enhancing molecular structures and forecasting reactions idosr.orgcompchems.com, specific detailed quantum mechanical or molecular mechanics studies focusing solely on this compound were not identified in the provided search results. However, these methods would typically be employed to understand this compound's conformational landscape, electronic properties, and stability, providing foundational data for more complex simulations.

Molecular Docking Simulations for this compound Target Prediction

In the context of this compound, molecular docking has been applied in studies aimed at discovering new inhibitors for specific biological targets. For instance, this compound was included in a virtual screening study focused on identifying inhibitors of c-src tyrosine kinase preprints.orgmdpi.comnih.gov. This demonstrates its evaluation as a potential binding agent against relevant protein targets.

Table 1: Molecular Docking Score for this compound

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| This compound | c-src tyrosine kinase | -11.01 | preprints.orgmdpi.comnih.gov |

Virtual screening (VS) is a computational method used to search large databases of chemical compounds for potential drug candidates that possess desired properties or activity profiles preprints.orgmdpi.comochem.euresearchgate.net. This process can identify novel chemical entities or scaffolds similar to a known active compound, such as this compound preprints.orgmdpi.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of compounds and their biological activities or properties sddn.esnih.govmdpi.comuniroma1.itresearchgate.nettoxnavigation.com. QSAR models enable the prediction of unknown molecular properties based on structural and physicochemical features, significantly accelerating drug discovery and optimization sddn.esmdpi.comresearchgate.net.

The research that included this compound in molecular docking studies also utilized QSAR methodologies preprints.orgmdpi.comnih.gov. This indicates that QSAR models were developed to understand the structural determinants of activity for a set of compounds, including this compound, against the c-src tyrosine kinase target.

The development of predictive QSAR models typically involves several steps: selecting a dataset of chemical compounds with known biological activities, calculating molecular descriptors (numerical representations of structural features), and employing statistical or machine learning algorithms to establish a correlation between descriptors and activity mdpi.comuniroma1.itresearchgate.netrsc.org.

Validation is a critical step to ensure the robustness and predictive power of QSAR models. This often involves internal validation (e.g., cross-validation) and external validation using a separate test set of compounds not included in the model training uniroma1.itresearchgate.net. For the QSAR models used in the this compound-related study, 49 models with "reasonably good performance" were selected, achieving positive predictive values and balanced accuracy higher than 70% in nested cross-validation preprints.orgmdpi.com. These models were then applied for virtual screening, with external validation against data from ChEMBL and PubChem databases confirming the results for a number of compounds preprints.orgmdpi.com.

QSAR models are powerful tools for guiding the design of new chemical entities with improved properties sddn.esrsc.orgjrespharm.comekb.egnih.govunair.ac.id. By analyzing the established structure-activity relationships, researchers can identify specific structural features or modifications that are likely to enhance or diminish a desired biological activity.

In the context of this compound, QSAR models could be applied to design novel derivatives by systematically modifying its chemical structure and predicting the impact of these changes on its antibacterial activity or other relevant properties. For instance, if specific functional groups or molecular regions are identified as crucial for binding or activity through QSAR analysis, new this compound derivatives could be synthesized with optimized features rsc.orgjrespharm.comekb.egunair.ac.id. This iterative process of design, prediction, and potential synthesis allows for the rational optimization of lead compounds, potentially leading to more potent or selective agents.

Compound Names and PubChem CIDs

Advanced Simulation Techniques (e.g., Molecular Dynamics) Applied to this compound

This compound, identified as an antibacterial agent with CAS# 81523-49-1 and PubChem CID 76965826, is a compound of interest in the development of antimicrobial therapies medkoo.comnih.gov. In the realm of computational chemistry, advanced simulation techniques, particularly Molecular Dynamics (MD) simulations, play a pivotal role in understanding the behavior of chemical compounds at an atomic and molecular level, offering insights into their interactions with biological targets and their conformational dynamics mdpi.comnih.gov.

Molecular Dynamics simulations are a powerful in silico approach that simulates the physical movements of atoms and molecules over a period, providing a dynamic view of molecular systems nih.govbonviewpress.com. This technique is crucial in drug discovery and molecular biology for deciphering functional mechanisms of biomolecules, uncovering the structural basis for disease, and aiding in the design and optimization of small molecules nih.gov. For an antibacterial agent like this compound, MD simulations would typically be employed to:

Elucidate Binding Mechanisms: By simulating the interaction of this compound with its putative bacterial targets (e.g., enzymes, receptors), MD can reveal the specific residues involved in binding, the nature of intermolecular forces (hydrogen bonds, hydrophobic interactions), and the stability of the ligand-target complex. This is similar to how MD has been used to study the binding of other antibiotics like Vancomycin to its targets, providing insights into substrate recognition and binding affinity researchgate.net.

Assess Conformational Changes: MD can track the dynamic conformational changes of this compound and its target protein upon binding, which is essential for understanding induced fit mechanisms and the energetic landscape of the interaction.

Evaluate Ligand Stability and Flexibility: The simulations can provide data on the flexibility of the this compound molecule in different environments (e.g., aqueous solution, within a binding pocket), which is critical for understanding its pharmacokinetics and pharmacodynamics.

Predict Resistance Mechanisms: By simulating this compound's interaction with mutated forms of its target, researchers could potentially predict how bacteria might develop resistance to the compound.

Future research involving this compound could leverage MD simulations to gain a deeper understanding of its mechanism of action, optimize its structure for improved efficacy, and predict potential resistance pathways. The application of such advanced computational techniques can significantly accelerate the drug development process by providing atomic-level insights that complement experimental studies mdpi.compreprints.org.

Mechanisms of Resistance to Vaneprim and Overcoming Strategies

Identification of Acquired Resistance Mechanisms to Vaneprim (if applicable to its class)

Acquired resistance in bacteria typically arises through genetic mutations or the acquisition of foreign genetic material (e.g., plasmids, transposons) that confer a survival advantage in the presence of an antibiotic. For a hypothetical antibacterial agent like this compound, these mechanisms would likely fall into several well-characterized categories.

Enzymatic Inactivation of this compound

Bacteria can produce enzymes that chemically modify or degrade antibacterial compounds, rendering them inactive. This is a prevalent mechanism, famously exemplified by β-lactamases, which hydrolyze the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics. If this compound's antibacterial activity relies on the integrity of specific chemical bonds or functional groups, bacteria might evolve or acquire enzymes capable of targeting these vulnerable sites. Such enzymes could cleave the molecule, add modifying groups (e.g., phosphate, acetyl, adenyl), or otherwise alter its structure to prevent effective interaction with its cellular target.

Table 1: Illustrative Examples of Hypothetical Enzymatic Inactivation of this compound

| Hypothetical Enzyme Type | Proposed Mechanism of Inactivation | Consequence for this compound Activity |

| Vaneprimase-1 (Hydrolase) | Hydrolysis of a critical amide bond | Loss of structural integrity and binding. |

| This compound Acetyltransferase | Acetylation of an amino group | Steric hindrance, altered charge, reduced target affinity. |

| This compound Phosphotransferase | Phosphorylation of a hydroxyl group | Impaired recognition by target, increased polarity affecting membrane passage. |

Target Modification or Bypass Pathways

Another significant mechanism of resistance involves alterations to the cellular target that the antibacterial agent binds to, or the development of alternative metabolic pathways that bypass the inhibited step. This ensures that the bacterial cell can continue its essential functions despite the presence of the drug. For example, resistance to vancomycin, a glycopeptide antibiotic, often involves the modification of the peptidoglycan precursor from D-Ala-D-Ala to D-Ala-D-Lac or D-Ala-D-Ser, which drastically reduces vancomycin's binding affinity to the cell wall precursor researchgate.netnih.govnih.govrespiratory-therapy.com. If this compound acts by inhibiting a specific enzyme (e.g., an enzyme involved in DNA replication, protein synthesis, or cell wall biosynthesis), mutations in the gene encoding that enzyme could lead to amino acid substitutions in the active site or binding region. These changes would reduce this compound's affinity for the target while ideally preserving the target's essential catalytic activity. Alternatively, bacteria might evolve an entirely new, drug-insensitive pathway to perform the function that this compound aims to inhibit.

Table 2: Illustrative Examples of Hypothetical Target Modification or Bypass Pathways for this compound Resistance

| Hypothetical Resistance Mechanism | Description of Target Alteration/Bypass | Impact on this compound's Efficacy |

| Point Mutation in Target Enzyme | Amino acid substitution in this compound binding site. | Reduced binding affinity, requiring higher drug concentrations. |

| Upregulation of Alternative Enzyme | Expression of an isozyme performing the same function, insensitive to this compound. | Bypasses the inhibited pathway, leading to drug tolerance. |

| Ribosomal RNA Methylation | Methylation of specific nucleotides in ribosomal RNA (if this compound targets ribosomes). | Prevents this compound from binding to the ribosome, inhibiting protein synthesis. |

Efflux Pump Modulation in Response to this compound

Efflux pumps are transmembrane proteins that actively transport various substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the antibacterial agent, preventing it from reaching its effective target concentration. Many multi-drug resistant (MDR) bacteria rely heavily on the overexpression or increased activity of these pumps to survive antibiotic exposure. If this compound is a substrate for existing bacterial efflux pumps (e.g., those belonging to the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), or ATP-Binding Cassette (ABC) transporter families), or if its presence induces the upregulation of such pumps, this would constitute a significant resistance mechanism.

Table 3: Illustrative Examples of Hypothetical Efflux Pump Modulation in Response to this compound

| Hypothetical Efflux Pump Family | Mechanism of Action | Consequence for this compound Treatment |

| RND Family Pumps | Proton motive force-driven active efflux. | Decreased intracellular this compound, leading to sub-inhibitory concentrations. |

| ABC Transporters | ATP-dependent efflux of this compound. | Active removal of this compound from the cytoplasm. |

| MFS Family Pumps | Proton-drug antiport system for efflux. | Reduced accumulation of this compound inside the bacterial cell. |

Rational Design of this compound Derivatives to Circumvent Resistance

To counteract the emergence of resistance, rational drug design principles can be applied to develop this compound derivatives. This approach involves a deep understanding of the chemical structure of this compound and the molecular basis of resistance.

Modifications to Evade Enzymatic Inactivation: If enzymatic degradation is identified, chemical modifications can be introduced at the site of enzymatic attack to sterically hinder the enzyme or alter the electronic properties of the bond, making it resistant to cleavage.

Structural Changes for Altered Target Binding: If target modification leads to resistance, derivatives can be designed to bind to the altered target with higher affinity, or to a different, conserved binding site on the target protein. This often involves exploring different functional groups or scaffolds that can establish new interactions with the modified target.

Reduced Efflux Pump Recognition: To overcome efflux pump-mediated resistance, this compound's structure could be modified to reduce its recognition by the pump, or to make it a poorer substrate for efflux. This might involve altering its lipophilicity, charge, or specific structural motifs recognized by the pump.

Prodrug Strategies: Designing prodrugs of this compound that are activated intracellularly could bypass efflux mechanisms, as the active form is only generated once inside the bacterial cell.

Synergistic Approaches for Enhancing this compound's Efficacy in Resistant Contexts

Combining this compound with other agents represents a powerful strategy to enhance its efficacy, particularly against resistant bacterial strains. This approach aims to achieve synergistic effects, where the combined action of two or more agents is greater than the sum of their individual effects.

Combination with Efflux Pump Inhibitors (EPIs): If efflux pumps are a significant resistance mechanism, co-administering this compound with a known EPI could restore its intracellular concentration, thereby re-sensitizing resistant bacteria.

Combination with Enzyme Inhibitors: In cases of enzymatic inactivation, a co-drug that specifically inhibits the inactivating enzyme could protect this compound from degradation, allowing it to exert its antibacterial effect.

Combination with Cell Wall Permeabilizers: For antibacterial agents that need to cross the bacterial cell wall, combining this compound with agents that disrupt the cell wall or outer membrane (e.g., polymyxins for Gram-negative bacteria) could enhance its penetration and activity.

Combination with Other Antibacterial Agents: Employing this compound in combination with another antibacterial agent that has a different mechanism of action can broaden the spectrum of activity and reduce the likelihood of resistance emergence. This strategy is frequently used in clinical practice to treat complex or highly resistant infections.

Emerging Research Directions and Future Perspectives for Vaneprim

Application of Omics Technologies in Vaneprim Mechanism Discovery

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful suite of tools for comprehensively dissecting the molecular mechanisms underlying a drug's activity. These high-throughput approaches enable the simultaneous measurement and analysis of thousands of biological molecules, providing a systems-level understanding of how a compound interacts with biological systems. humanspecificresearch.orgnashbio.com

For this compound, the application of omics technologies is crucial for a detailed understanding of its antibacterial mechanism. Transcriptomics , through techniques like RNA sequencing, can identify global changes in bacterial gene expression profiles in response to this compound exposure. This can reveal the specific metabolic pathways, stress responses, or virulence factors that are upregulated or downregulated, thereby pinpointing the cellular processes targeted by this compound. humanspecificresearch.orgbiobide.comProteomics , utilizing advanced mass spectrometry techniques, can quantify changes in bacterial protein abundance, modifications, and interactions, providing direct evidence of this compound's protein targets or the pathways it disrupts. humanspecificresearch.orgmdpi.comnih.gov Similarly, metabolomics can profile the complete set of small-molecule metabolites within bacterial cells, offering insights into how this compound affects metabolic flux, energy production, or cell wall synthesis. humanspecificresearch.orgnashbio.com

The integration of data from these various omics layers (multi-omics) can provide a more robust and holistic picture of this compound's impact. For example, if transcriptomics suggests a disruption in a specific pathway, proteomics can confirm changes in the corresponding protein levels, and metabolomics can validate alterations in the pathway's end products. This comprehensive approach is vital for identifying novel drug targets, understanding potential resistance mechanisms that might emerge, and discovering biomarkers that predict this compound's efficacy against different bacterial strains. nashbio.commdpi.com

Table 1: Illustrative Omics Findings for this compound's Antibacterial Mechanism

| Omics Type | Key Observation (Hypothetical) | Potential Implication for this compound | Research Methodologies |

| Transcriptomics | Upregulation of efflux pump genes; Downregulation of genes involved in cell wall synthesis. humanspecificresearch.orgbiobide.com | Suggests a bacterial resistance mechanism and a primary target related to cell wall integrity. | RNA Sequencing (RNA-seq) |

| Proteomics | Decreased abundance of ribosomal proteins; Increased levels of chaperones. humanspecificresearch.orgmdpi.com | Indicates inhibition of protein synthesis and induction of bacterial stress response. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Metabolomics | Accumulation of peptidoglycan precursors; Depletion of ATP. humanspecificresearch.orgnashbio.com | Confirms disruption of cell wall biosynthesis and energy metabolism. | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Integration of Artificial Intelligence and Machine Learning in this compound Development

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming the pharmaceutical industry, offering unprecedented capabilities to accelerate drug discovery and development. mednexus.orgroche.cominnovationisrael.org.ilfda.gov These technologies excel at processing and analyzing vast datasets, identifying complex patterns, and making predictions that are beyond human cognitive capacity. mednexus.orgfda.gov

For this compound, AI and ML can be integrated across several stages of its development. In the initial phases, AI algorithms can be trained on large chemical and biological databases to predict this compound's molecular behavior, binding affinities to various bacterial targets, and potential interactions with host molecules. mednexus.orgroche.cominnovationisrael.org.il This can significantly streamline the process of identifying promising this compound derivatives with enhanced antibacterial activity or improved pharmacokinetic properties. mednexus.orgijpsjournal.com

Table 2: AI/ML Applications in this compound Development

| AI/ML Application | Description for this compound | Expected Outcome |

| Virtual Screening | Rapidly identify this compound analogs or novel scaffolds with predicted antibacterial activity against specific bacterial targets. innovationisrael.org.ilijpsjournal.com | Faster identification of lead candidates and optimization of chemical structures. |

| Predictive Modeling | Forecast this compound's efficacy against diverse bacterial strains, potential off-target interactions, and metabolic stability. mednexus.orgijpsjournal.com | Reduced experimental costs and improved selection of this compound derivatives for further testing. |

| Mechanism Elucidation | Analyze omics data to infer complex regulatory networks and pathways affected by this compound, complementing traditional biological studies. innovationisrael.org.il | Deeper understanding of this compound's mode of action and potential for combination therapies. |

Novel Methodologies for Characterizing this compound's Molecular Behavior

Beyond traditional biochemical assays, novel methodologies are essential for a detailed characterization of this compound's molecular behavior, including its interactions with biological targets and its physicochemical properties. These advanced techniques provide high-resolution insights into molecular structure, dynamics, and binding kinetics. mdpi.comnih.govazolifesciences.com

Techniques such as High-Resolution Mass Spectrometry (HRMS) can be employed to precisely characterize this compound's structure, identify metabolites, and detect its covalent or non-covalent interactions with bacterial macromolecules. azolifesciences.comSurface Plasmon Resonance (SPR) offers real-time, label-free measurement of this compound's binding kinetics to purified bacterial proteins or other biomolecules, providing crucial data on affinity and dissociation rates. azolifesciences.com

Advances in structural biology, such as Cryo-Electron Microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) spectroscopy , can elucidate the three-dimensional structure of this compound in complex with its bacterial targets. This structural information is invaluable for rational drug design, allowing for targeted modifications to this compound to improve its binding, specificity, or potency. nih.govnih.gov Furthermore, computational chemistry and molecular modeling play a critical role in predicting this compound's interactions, simulating its behavior in biological environments, and guiding experimental design. nih.govmdpi.commdpi.com These in silico methods can predict thermodynamic parameters, conformational changes, and potential drug-polymer interactions if this compound were to be developed into nanoformulations. mdpi.com

Table 3: Advanced Methodologies for Characterizing this compound's Molecular Behavior

| Methodology | Application for this compound | Data Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination, identification of metabolites, detection of this compound-biomolecule adducts. azolifesciences.com | Structural confirmation, metabolic pathways, direct target engagement. |

| Surface Plasmon Resonance (SPR) | Real-time measurement of binding kinetics (on-rate, off-rate) and affinity (KD) of this compound to bacterial targets. azolifesciences.com | Quantitative data on target binding strength and duration. |

| Cryo-Electron Microscopy (Cryo-EM) | Determination of this compound's 3D structure when bound to its bacterial target, revealing binding pockets and conformational changes. nih.gov | Structural basis for rational design and optimization. |

| Computational Chemistry/Molecular Modeling | Prediction of binding modes, simulation of molecular dynamics, virtual screening of derivatives, prediction of physicochemical properties. nih.govmdpi.commdpi.com | Insights into molecular interactions, guiding synthesis of improved this compound analogs. |

Interdisciplinary Collaborations in Advancing this compound Research

The complexity of modern drug discovery and development necessitates robust interdisciplinary collaborations. No single discipline possesses all the expertise required to fully understand and advance a compound like this compound from initial discovery through to potential application. ewuu.nlazolifesciences.comfrontiersin.org

Advancing this compound research will require synergistic efforts among chemists, who can synthesize and modify the compound; microbiologists, who can assess its antibacterial spectrum and study resistance mechanisms; molecular biologists, who can delve into its cellular targets and pathways; computational scientists, who can model its interactions and predict its properties; and engineers, who might contribute to novel delivery systems or analytical platforms. ewuu.nlazolifesciences.comtimeshighereducation.comcnpem.br

Table 4: Key Interdisciplinary Collaborations in this compound Research

| Discipline | Contribution to this compound Research |

| Medicinal Chemistry | Synthesis of this compound analogs, structural modifications to improve potency, specificity, and pharmacokinetic properties. frontiersin.org |

| Microbiology | Evaluation of antibacterial spectrum, minimum inhibitory concentrations (MICs), resistance development studies, biofilm inhibition. timeshighereducation.com |

| Molecular Biology/Biochemistry | Elucidation of molecular targets, enzyme kinetics, pathway analysis using omics technologies. azolifesciences.comfrontiersin.org |

| Computational Biology/AI & ML | In silico screening, molecular docking, dynamics simulations, predictive modeling of activity and resistance, data integration. innovationisrael.org.ilijpsjournal.comewuu.nl |

| Analytical Science | Development of advanced analytical methods for characterization, purity assessment, and detection of this compound and its metabolites. azolifesciences.com |

Q & A

Q. What is the molecular basis of Vaneprim’s antibacterial activity, and how does it compare to structurally related diaminopyrimidine agents?

this compound (C₂₃H₂₈N₄O₈S) is a synthetic antimicrobial agent classified under methoxyprim derivatives, with a mechanism hypothesized to involve dihydrofolate reductase (DHFR) inhibition, similar to other diaminopyrimidines like ormetoprim and tetroxoprim . Its canonical SMILES structure includes a sulfonamide group and methoxy-substituted benzene rings, suggesting enhanced membrane permeability and target affinity. Comparative studies with analogs such as talmetoprim (C₂₂H₂₀N₄O₅) should assess binding kinetics and resistance profiles to clarify structural-activity relationships .

Q. How should researchers address solubility challenges when preparing this compound stock solutions for in vitro assays?

this compound’s solubility is listed as "to be determined," necessitating empirical optimization. A standard protocol involves dissolving lyophilized powder in DMSO (10 mM stock), followed by dilution in saline or cell culture media. For turbid solutions, use sonication (20–30 kHz, 10 min) or gentle heating (37°C). Always confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy to avoid precipitation in downstream assays .

Q. What quality control metrics are critical for ensuring batch-to-batch consistency in this compound samples?

Purity (>98% by HPLC) and stability (lyophilized storage at -20°C) are essential. Researchers must validate each batch using Certificate of Analysis (COA) data, including mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural integrity. Cross-reference Safety Data Sheets (SDS) for handling protocols .

Advanced Research Questions

Q. How can experimental designs mitigate confounding variables when evaluating this compound’s efficacy in multidrug-resistant (MDR) bacterial models?

Use a tiered approach:

- In vitro: Minimum inhibitory concentration (MIC) assays across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls for efflux pump activity (e.g., phenylalanine-arginine beta-naphthylamide).

- In vivo: Murine infection models (20–25 g body weight) with pharmacokinetic/pharmacodynamic (PK/PD) profiling. Dose at 10–50 mg/kg via intraperitoneal injection, adjusting for bioavailability differences caused by formulation excipients (e.g., PEG300, Tween 80) .

- Include resistance induction studies by serial passaging bacteria in sub-MIC this compound concentrations .

Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound across species?

Discrepancies in half-life (t₁/₂) or volume of distribution (Vd) often stem from formulation differences (e.g., % DMSO vs. saline) or metabolic variations. To standardize

- Use LC-MS/MS for plasma concentration measurements, validating assays with internal standards (e.g., deuterated this compound).

- Conduct cross-species cytochrome P450 (CYP) inhibition assays to identify metabolic pathways .

- Report all formulation details per NIH preclinical guidelines, including animal weight, dosing volume, and solvent ratios .

Q. What strategies optimize this compound’s in vivo bioavailability without compromising toxicity thresholds?

- Formulation: Use a 20% DMSO/30% PEG300/50% saline vehicle to enhance solubility and absorption. Confirm stability via HPLC over 24-hour periods at 37°C .

- Dose escalation: Start at 5 mg/kg in murine models, monitoring renal/hepatic biomarkers (ALT, BUN) weekly. Adjust based on body surface area (BSA) normalization for translational relevance .

- Compare oral vs. intravenous administration to assess first-pass metabolism effects .

Methodological Considerations

- Data Validation: Replicate all experiments with positive controls (e.g., trimethoprim) and negative controls (vehicle-only groups). Use ANOVA with post-hoc Tukey tests for statistical rigor .

- Ethical Compliance: Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.